molecular formula C12H16O2 B12090090 1-(4-Methoxyphenyl)cyclopentan-1-ol

1-(4-Methoxyphenyl)cyclopentan-1-ol

Cat. No.: B12090090
M. Wt: 192.25 g/mol
InChI Key: NLVPAJRAUQYFFR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopentan-1-ol is an organic compound with the molecular formula C₁₂H₁₆O₂. It is characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)cyclopentan-1-ol typically involves the reaction of 4-methoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed, and the product is isolated through distillation and recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts such as Co-NiO dual catalysts have been reported to improve reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)cyclopentan-1-ol
  • 1-(4-Methylphenyl)cyclopentan-1-ol
  • 1-(4-Ethoxyphenyl)cyclopentan-1-ol

Comparison: 1-(4-Methoxyphenyl)cyclopentan-1-ol is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4-methoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7,13H,2-3,8-9H2,1H3

InChI Key

NLVPAJRAUQYFFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)O

Origin of Product

United States

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